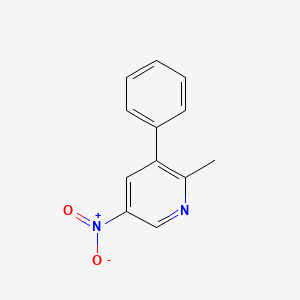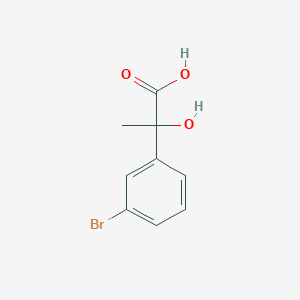
2-(3-bromophenyl)-2-hydroxypropanoic acid
Descripción general
Descripción
2-(3-bromophenyl)-2-hydroxypropanoic acid, also known as 2-Bromo-3-hydroxypropionic acid, is an organic compound with the molecular formula C7H7BrO3. It is a white, crystalline solid with a molecular weight of 224.05 g/mol. It is insoluble in water and slightly soluble in methanol and ethanol. 2-(3-bromophenyl)-2-hydroxypropanoic acid is used in various scientific research applications, such as synthesis, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Derivatives
- Synthesis Methods: Efficient synthesis of 3-bromoflavones using solvent-free conditions with grinding techniques, a process involving selective bromination, has been developed. This technique highlights the adaptability of 2-(3-bromophenyl)-2-hydroxypropanoic acid in creating bromo derivatives for chemical synthesis (Jakhar & Makrandi, 2012).
- Production of 3-Hydroxypropanoic Acid: It serves as a precursor for valuable chemicals like acrylic acid and its derivatives. Various microbial biosynthetic pathways and metabolic engineering techniques are being explored for efficient bio-production of 3-hydroxypropanoic acid, underscoring its importance in bioplastic production (Jers et al., 2019).
Chemical Properties and Industrial Applications
- Chemical Building Blocks: The catalytic chemical methods to produce 3-hydroxypropanoic acid, a potential building block for organic synthesis and high-performance polymers, show the compound's industrial significance (Pina, Falletta, & Rossi, 2011).
- Crystal Structures and Interactions: The study of β-halolactic acids, including β-bromolactic acid (a close relative to 2-(3-bromophenyl)-2-hydroxypropanoic acid), provides insights into hydrogen bonding and molecular interactions, relevant for material science and crystallography (Gordon et al., 2022).
Biomedical and Environmental Research
- Anti-inflammatory Properties: Certain β-hydroxy-β-arylpropanoic acids, structurally similar to 2-(3-bromophenyl)-2-hydroxypropanoic acid, exhibit significant anti-inflammatory activity, comparable to NSAIDs, and are used in molecular docking experiments to identify potential COX-2 inhibitors (Dilber et al., 2008).
- Bioconversion Studies: Genetic engineering and optimization of Bacillus subtilis for the bioconversion of glycerol into 3-hydroxypropanoic acid highlight potential applications in biotechnology and industrial chemistry (Kalantari et al., 2017).
Propiedades
IUPAC Name |
2-(3-bromophenyl)-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-9(13,8(11)12)6-3-2-4-7(10)5-6/h2-5,13H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRZWSXFFKXKOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-2-hydroxypropanoic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl}ethan-1-ol](/img/structure/B6615428.png)
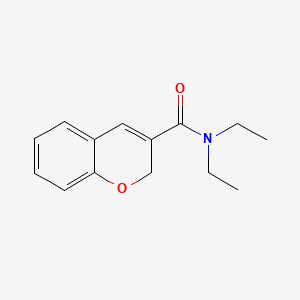
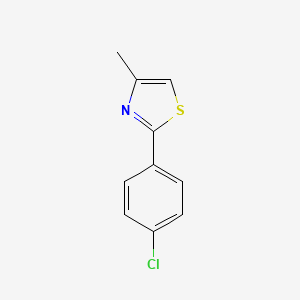
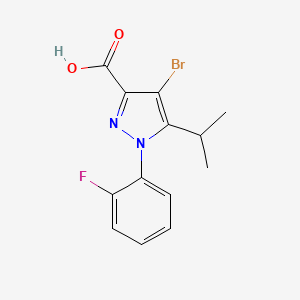
![3-(4-methylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6615456.png)
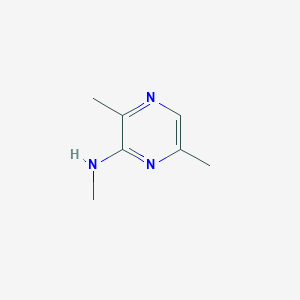
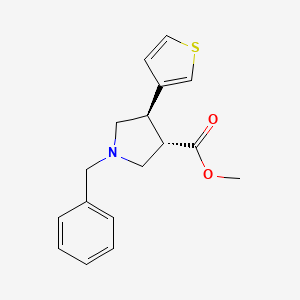
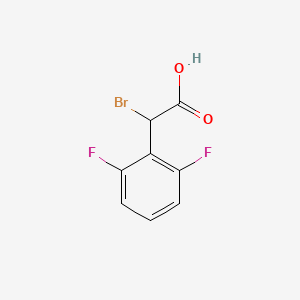

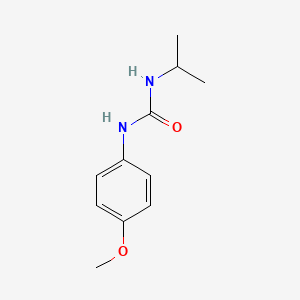

![6-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6615503.png)
